N,N-Dimethylglycine hydrochloride
Description
Properties
Molecular Weight |
139.6 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Metabolic Conversion of Choline to N,N-Dimethylglycine
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: Situating the Choline Oxidation Pathway in Cellular Metabolism
Choline, a quaternary ammonium compound, is an essential nutrient critical for a myriad of physiological processes.[1] While widely recognized as a precursor for the neurotransmitter acetylcholine and for major membrane phospholipids like phosphatidylcholine, its oxidative catabolism represents a fundamentally important, yet often overlooked, metabolic nexus.[2] This pathway, primarily active within the mitochondrial matrix of hepatocytes and renal cells, irrevocably converts choline into a series of metabolites that are central to one-carbon metabolism, homocysteine regulation, and cellular osmoprotection.[3][4][5]
The conversion of choline to N,N-Dimethylglycine (DMG) is not a simple, single-step reaction but a multi-enzyme cascade. Understanding this pathway is critical for researchers in fields ranging from metabolic diseases and cardiovascular health to oncology and neurobiology.[6][7][8] Aberrations in this metabolic route are linked to conditions such as nonalcoholic fatty liver disease (NAFLD) and may influence cancer cell proliferation.[2] This guide provides a detailed exploration of the core enzymatic steps, authoritative analytical methodologies for quantifying key metabolites, and field-proven insights into the causality behind these experimental choices.
The Core Metabolic Cascade: From Choline to Dimethylglycine
The journey from choline to DMG involves three principal enzymatic steps, each with distinct biochemical characteristics and physiological relevance. The initial two steps occur within the mitochondria, highlighting the organelle's central role in this catabolic process.
Step 1: Choline → Betaine Aldehyde
The commitment step in choline's oxidative fate is the conversion of choline to betaine aldehyde. This reaction is catalyzed by a FAD-dependent enzyme that, depending on the organism and specific literature, is referred to as either Choline Dehydrogenase (CDH) or Choline Oxidase (CO).[3][9][10] In humans, this enzyme is Choline Dehydrogenase (CHDH), an integral protein of the inner mitochondrial membrane.[3][4]
-
Enzyme: Choline Dehydrogenase (CHDH; EC 1.1.99.1)[10]
-
Mechanism: CHDH catalyzes the two-electron oxidation of the hydroxyl group of choline to an aldehyde.[4][11] The electrons are passed to an acceptor, and in the case of choline oxidase, molecular oxygen is the acceptor, producing hydrogen peroxide.[9] The activity of CHDH is a critical control point, regulating the amount of free choline available for other pathways versus the amount shunted towards betaine synthesis.[3]
-
Causality: The mitochondrial localization of CHDH physically links choline catabolism to cellular respiration and energy status. Its activity ensures the production of betaine aldehyde, priming the cell for the synthesis of betaine, a crucial osmolyte and methyl donor.[4]
Step 2: Betaine Aldehyde → Betaine (Trimethylglycine)
The highly reactive betaine aldehyde is promptly and irreversibly oxidized to the stable and physiologically vital compound, betaine, also known as trimethylglycine.[12]
-
Enzyme: Betaine Aldehyde Dehydrogenase (BADH; EC 1.2.1.8)[13][14]
-
Mechanism: BADH, a member of the aldehyde dehydrogenase superfamily, catalyzes the NAD(P)+-dependent oxidation of betaine aldehyde.[13][15][16] This reaction is highly efficient, preventing the accumulation of the potentially toxic aldehyde intermediate.[12]
-
Causality: The production of betaine is a key outcome of this pathway. Betaine serves two primary functions: as a powerful organic osmolyte that protects cells from osmotic stress, and, more critically for the next step, as a major methyl group donor for the methionine cycle.[2][15]
Step 3: Betaine → N,N-Dimethylglycine (DMG)
In the final step of this sequence, betaine donates one of its methyl groups to homocysteine, a reaction that directly links choline metabolism to sulfur amino acid metabolism and epigenetic regulation.
-
Enzyme: Betaine-Homocysteine S-Methyltransferase (BHMT; EC 2.1.1.5)
-
Mechanism: BHMT, a cytosolic enzyme highly expressed in the liver and kidney, catalyzes the transfer of a methyl group from betaine to homocysteine, yielding N,N-Dimethylglycine (DMG) and methionine.[6]
-
Causality: This reaction is of immense physiological significance. It provides an alternative, folate-independent pathway for remethylating homocysteine to methionine.[17] By lowering levels of homocysteine, a known risk factor for cardiovascular disease, this pathway has significant health implications. The product, DMG, is an intermediate that is further demethylated to sarcosine and ultimately glycine, contributing to the cellular one-carbon pool.[6][18]
The overall metabolic conversion is visualized in the pathway diagram below.
Caption: The mitochondrial and cytosolic enzymatic cascade converting choline to N,N-Dimethylglycine.
Quantitative Analysis: A Self-Validating System
Trustworthy research in this area relies on robust, validated methods for quantifying the key metabolites. The gold standard for the simultaneous measurement of choline, betaine, and DMG in biological matrices like plasma or serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][19] This approach offers unparalleled specificity and sensitivity.
Typical Plasma Concentrations
The table below summarizes typical fasting plasma concentrations in healthy adults, providing a crucial baseline for experimental design and data interpretation.
| Metabolite | Median Concentration (μmol/L) | 25th–75th Percentile (μmol/L) |
| Choline | 8.0 | 7.0–9.3 |
| Betaine | 31.7 | 27.0–41.1 |
| N,N-Dimethylglycine (DMG) | 1.66 | 1.30–2.02 |
| Data sourced from a study of 60 healthy blood donors.[17] |
The workflow for such an analysis is a self-validating system, incorporating internal standards to correct for variations in sample processing and instrument response.
Sources
- 1. Choline Metabolites and Derivatives Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human choline dehydrogenase: Medical promises and biochemical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CHDH, a key mitochondrial enzyme, plays a diagnostic role in metabolic disorders diseases and tumor progression [frontiersin.org]
- 5. Gene - CHDH [maayanlab.cloud]
- 6. researchgate.net [researchgate.net]
- 7. Aberrant regulation of choline metabolism by mitochondrial electron transport system inhibition in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Choline oxidase - Wikipedia [en.wikipedia.org]
- 10. Choline dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. CHDH, a key mitochondrial enzyme, plays a diagnostic role in metabolic disorders diseases and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Betaine-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. Kinetic and structural features of betaine aldehyde dehydrogenases: mechanistic and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 17. bevital.no [bevital.no]
- 18. Is N,N-dimethylglycine N-oxide a choline and betaine metabolite? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of Aqueous N,N-Dimethylglycine HCl Stock Solutions for Biological Assays
Abstract & Introduction
N,N-Dimethylglycine (DMG) is a tertiary amine and a methylated derivative of the amino acid glycine.[1] Biologically, it functions as a critical intermediate in the choline-to-glycine metabolic pathway, acting as a methyl donor in the homocysteine re-methylation cycle.
In research settings, DMG is utilized to study oxidative stress reduction, immune modulation, and metabolic flux. While the free base exists, the hydrochloride salt (DMG HCl) is the preferred form for laboratory use due to its superior stability and shelf-life.[2] However, the HCl moiety imparts significant acidity to aqueous solutions.
Critical Directive: This guide details the preparation of a sterile, 100 mM stock solution. Unlike simple dissolution, this protocol addresses the specific challenges of pH management and ionic strength compatibility to prevent assay artifacts, such as acidosis-induced cytotoxicity in cell culture.[2]
Physicochemical Profile
Understanding the solute is the first step in reproducible assay design.[2]
| Parameter | Specification |
| Compound Name | N,N-Dimethylglycine Hydrochloride |
| CAS Number | 2491-06-7 |
| Molecular Formula | C₄H₉NO₂[2][3][4][5][6] · HCl |
| Molecular Weight | 139.58 g/mol |
| Solubility (Water) | > 50 mg/mL (Freely soluble) |
| Solubility (PBS pH 7.2) | ~10 mg/mL (Limited by ionic strength) |
| Acidity (1% Solution) | pH 4.0 – 5.5 |
| Appearance | White to off-white crystalline powder |
| Hygroscopicity | High (Store desiccated) |
Critical Considerations (The "Why")
The Acidity Trap
Dissolving DMG HCl in water releases protons (
-
Risk: Direct addition of unbuffered high-concentration stock to cell culture media (even at 1:1000) can locally overwhelm the bicarbonate buffer, causing precipitation of serum proteins or immediate cellular shock.[2]
-
Solution: We prepare the stock in pure water (Milli-Q) to maximize solubility, but we limit the stock concentration or include a neutralization step if the final assay concentration is high (>5 mM).
Sterilization Strategy
DMG is a small organic molecule.[2]
-
Autoclaving: Avoid. Thermal stress can degrade the amine structure or cause hydrolysis.[2]
-
Filtration: Required. Use 0.22 µm PES (Polyethersulfone) or PVDF membranes. Nylon is acceptable but can bind some small molecules.
Stability vs. Solubility
While DMG HCl is highly soluble in water (>100 mg/mL), it is less soluble in phosphate-buffered saline (PBS) due to the common ion effect and "salting out."[2]
-
Best Practice: Prepare the primary stock in pure water .[2] Dilute into PBS or Media only at the moment of the experiment.
Protocol: Preparation of 100 mM DMG HCl Stock Solution
Target Volume: 10 mL Target Concentration: 100 mM (13.96 mg/mL)
Materials
-
Milli-Q Water (18.2 MΩ[2]·cm)
-
0.22 µm Syringe Filter (PES recommended)[2]
-
15 mL Sterile Conical Tubes (Polypropylene)[2]
-
Sterile 10 mL Syringe[2]
Step-by-Step Procedure
-
Calculations:
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display"> Requirement:[1][6][8][9][10][11] Weigh 139.6 mg of DMG HCl.[5][6] -
Dissolution (The "Sandwich" Method):
-
pH Check (Optional but Recommended):
-
Spot-check 10 µL on pH paper. It will be acidic (~pH 4-5).
-
Decision Point: If your assay requires a final concentration >1 mM, you must neutralize this stock. Add 1N NaOH dropwise until pH reaches ~7.0. Note: This adds volume; prepare stock at a higher concentration (e.g., 110 mM) initially to account for NaOH dilution.
-
-
Sterilization:
-
Aliquoting & Storage:
-
Aliquot into 500 µL volumes in sterile microcentrifuge tubes.
-
Store at -20°C. Stable for >2 years. Avoid repeated freeze-thaw cycles (limit to 3).[2]
-
Workflow Diagram
Figure 1: Decision-based workflow for DMG HCl preparation, highlighting the critical pH check step.
Biological Context: Mechanism of Action
When introducing DMG to cell cultures, it enters the mitochondrial matrix. It is vital to understand that DMG is not just a buffer additive; it is a bioactive metabolic intermediate.[2]
The Pathway
DMG is demethylated to Sarcosine by the enzyme Dimethylglycine Dehydrogenase (DMGDH) .[1][13][14] This reaction reduces FAD to FADH₂ (energy production) and converts Tetrahydrofolate (THF) to 5,10-Methylene-THF (nucleotide synthesis support).
Figure 2: The metabolic fate of DMG.[2][1][14] Note the generation of FADH₂ and methylated folate, linking DMG to both energy metabolism and DNA synthesis.
Quality Control & Troubleshooting
| Observation | Cause | Corrective Action |
| Precipitate in PBS | "Salting out" effect. | Dilute stock in water first, then add to PBS. Keep final concentration <10 mg/mL in saline. |
| Yellowing of Stock | Oxidation or contamination. | Discard. Fresh DMG HCl solution should be colorless. |
| Cell Detachment | Acidic shock. | The stock was not neutralized, or the dilution factor was too low (e.g., 1:10). Neutralize stock with NaOH. |
References
-
PubChem. (n.d.). Compound Summary: N,N-Dimethylglycine hydrochloride.[3][4][5][6][7][9][10][15] National Library of Medicine.[2] Retrieved from [Link]
-
Friesen, R. W., et al. (2007).[2] The 1-carbon metabolic pathway in the liver. Journal of Nutrition. (Contextualizing the DMGDH pathway).
Sources
- 1. pathwaymap.com [pathwaymap.com]
- 2. N,N-Dimethylglycine synthesis - chemicalbook [chemicalbook.com]
- 3. N,N-Dimethylglycine hydrochloride | CAS 2491-06-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. N,N-Dimethylglycine Hydrochloride (DMG.HCL)CAS 2491-06-7 | Manufacturer & Supplier for Europe & Asia [papchemlifesciences.com]
- 8. Dimethylglycine Provides Salt and Temperature Stress Protection to Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N,N-Dimethylglycine hydrochloride | Amino Acid Derivatives | 2491-06-7 | Invivochem [invivochem.com]
- 11. CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enzymatic properties of dimethylglycine dehydrogenase and sarcosine dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
HPLC Method Development for Detection of N,N-Dimethylglycine in Plasma
Executive Summary & Strategic Overview
N,N-Dimethylglycine (DMG) is a tertiary amino acid derivative and a key metabolite in the choline-to-glycine pathway. Its quantification in plasma is critical for studies involving autism spectrum disorders, athletic performance enhancement, and homocysteine metabolism.
The Analytical Challenge: DMG presents a "perfect storm" of chromatographic difficulties:
-
High Polarity: As a zwitterion, it is poorly retained on standard C18 columns, eluting in the void volume where ion suppression is highest.
-
Lack of Chromophore: DMG lacks a conjugated
-system, rendering it invisible to standard UV detection (254 nm) and requiring low-wavelength detection (200–210 nm) which is prone to noise, or derivatization. -
Tertiary Amine Structure: Unlike primary amino acids, DMG does not react with standard OPA (o-phthalaldehyde) reagents.
Methodology Selection Guide: This application note details two distinct validated workflows. Protocol A is the industry gold standard for high-throughput bioanalysis (LC-MS/MS). Protocol B is a robust alternative for laboratories restricted to HPLC-UV instrumentation, utilizing carboxylic acid derivatization.
Metabolic Context & Target Analyte[1][2][3][4]
Understanding the metabolic origin of DMG is essential for resolving interferences (e.g., Betaine or Sarcosine).
Figure 1: The choline oxidation pathway. DMG is formed via the demethylation of Betaine. Separation from Betaine (differing by only one methyl group) is a critical chromatographic requirement.
Protocol A: HILIC-MS/MS (Gold Standard)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by partitioning them into a water-enriched layer on the stationary phase surface. This method avoids derivatization and offers maximum sensitivity.[1]
Chemicals & Reagents[1][5][6][7][8]
-
Standards: DMG HCl (Sigma-Aldrich), d6-DMG (Internal Standard).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
-
Matrix: Human Plasma (K2EDTA).[2]
Sample Preparation (Protein Precipitation)[3][10]
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard solution (d6-DMG, 10 µM in 50% ACN).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Transfer: Inject the supernatant directly. Note: Do not evaporate and reconstitute in high-water content buffer, as this will destroy the HILIC retention mechanism.
Chromatographic Conditions
| Parameter | Specification |
| Column | Waters BEH HILIC or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adj. Formic Acid) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 30°C |
| Injection Vol | 2–5 µL |
Gradient Profile:
-
0.0 min: 90% B (High organic to retain polar DMG)
-
3.0 min: 50% B
-
3.1 min: 90% B
-
6.0 min: 90% B (Re-equilibration is crucial in HILIC)
MS/MS Detection Parameters (ESI+)
-
Source: Electrospray Ionization Positive (ESI+)
-
Transitions:
-
DMG: m/z 104.1
58.1 (Quantifier), 104.1 42.1 (Qualifier) -
d6-DMG: m/z 110.1
64.1
-
-
Collision Energy: 20–25 eV (Compound dependent optimization required).
Protocol B: RP-HPLC-UV with Derivatization
Rationale: Since DMG has no UV chromophore and is a tertiary amine (unreactive to OPA), we target the carboxylic acid moiety. We utilize p-Bromophenacyl Bromide (p-BPB) to form a UV-absorbing ester. This converts the polar DMG into a lipophilic derivative retainable on a standard C18 column.
Reaction Mechanism
The 18-Crown-6 ether acts as a phase transfer catalyst, solubilizing the carbonate base in the organic solvent to facilitate the esterification.Sample Preparation Protocol
-
Extraction: Mix 100 µL plasma with 300 µL ACN (precipitate proteins). Centrifuge and collect supernatant.
-
Evaporation: Evaporate supernatant to dryness under nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL ACN containing 18-Crown-6 (5 µmol/mL) and K₂CO₃ (solid, excess).
-
Derivatization: Add 50 µL of p-Bromophenacyl Bromide (10 mg/mL in ACN).
-
Incubation: Seal vial and heat at 80°C for 30 minutes .
-
Cooling: Cool to room temperature.
-
Filtration: Filter through 0.22 µm PTFE filter before injection.
Chromatographic Conditions (UV)
| Parameter | Specification |
| Column | C18 Reversed Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile : Water (60 : 40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance @ 254 nm |
| Retention Time | ~12-15 min (Derivative is lipophilic) |
Method Development Decision Matrix
Use the following diagram to validate your experimental choices based on lab resources and sensitivity needs.
Figure 2: Strategic decision tree for method selection.
Validation Parameters & Acceptance Criteria
To ensure trustworthiness (E-E-A-T), the method must be validated against FDA/EMA bioanalytical guidelines.
| Parameter | Protocol A (HILIC-MS) | Protocol B (HPLC-UV) | Notes |
| LLOQ | 0.1 µM | 2.0 µM | MS is ~20x more sensitive. |
| Linearity | 0.1 – 100 µM | 2.0 – 200 µM | Plasma endogenous levels are typically 1.5–3.0 µM. |
| Recovery | 85 – 105% | 90 – 110% | HILIC recovery is sensitive to evaporation steps (avoid them). |
| Precision (CV) | < 10% | < 5% | UV methods often have better precision due to simpler detectors. |
Troubleshooting Guide
-
Peak Splitting (HILIC):
-
Cause: Injection solvent is too aqueous.
-
Fix: Ensure sample diluent matches the initial mobile phase (e.g., 90% ACN). Do not inject 100% aqueous samples onto a HILIC column.
-
-
Low Sensitivity (Derivatization):
-
Cause: Incomplete reaction or moisture contamination.
-
Fix: Use anhydrous ACN and ensure K₂CO₃ is dry. Moisture inhibits the esterification.
-
-
Interference (Betaine):
-
Cause: Betaine (Trimethylglycine) is structurally similar.
-
Fix: In MS, monitor specific transitions. In HILIC, Betaine elutes after DMG due to higher polarity (quaternary amine vs tertiary).
-
References
-
Laryea, M. D., et al. (1998). "Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine." Clinical Chemistry, 44(9), 1937-1941.
-
Holm, P. I., et al. (2003). "Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry." Clinical Chemistry, 49(2), 286-294.
-
Lever, M., et al. (2010). "Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 878(32), 3271-3276.
-
Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Application Note.
Sources
Technical Application Note: High-Efficiency Cryopreservation of Erythrocytes using N,N-Dimethylglycine HCl
This guide details the application of N,N-Dimethylglycine hydrochloride (DMG-HCl) as a novel, low-toxicity cryoprotectant for the long-term storage of red blood cells (RBCs). Unlike the industry-standard glycerol method, which requires time-consuming deglycerolization gradients, DMG offers a streamlined workflow with intrinsic antioxidant properties that mitigate cryoinjury.
Executive Summary
Current RBC cryopreservation relies heavily on high-concentration glycerol (20–40% w/v), which imposes severe osmotic stress and necessitates complex, multi-step washing procedures (deglycerolization) before transfusion.[1][2][3] N,N-Dimethylglycine (DMG), a tertiary amino acid derivative, has emerged as a superior alternative. At an optimal concentration of 4% (w/v), DMG functions as a dual-action cryoprotectant: it inhibits ice recrystallization and scavenges Reactive Oxygen Species (ROS). This protocol outlines the preparation, freezing, and recovery of RBCs using DMG-HCl, yielding post-thaw recoveries >70% with significantly reduced processing time.
Mechanistic Insight
To deploy DMG effectively, one must understand its mode of action, which differs from simple colligative agents.
-
Ice Recrystallization Inhibition (IRI): DMG interferes with the Ostwald ripening process, preventing small ice crystals from merging into larger, lethal crystals during the freezing and thawing phases.
-
Oxidative Stress Mitigation: Freezing induces a burst of ROS that damages the RBC membrane (lipid peroxidation). DMG acts as a metabolic antioxidant, preserving endogenous enzyme activity (Catalase, SOD) and membrane integrity.
-
Osmotic Balance: Unlike 40% glycerol, 4% DMG creates a lower osmotic gradient, reducing the need for stepwise dilution during washing.
Mechanism Visualization
Figure 1: Dual-action mechanism of DMG preventing mechanical and oxidative damage during cryopreservation.[2][3][4][5][6]
Materials and Reagents
Critical Reagent: DMG-HCl Preparation
Commercially available DMG is often supplied as the hydrochloride salt (DMG-HCl). Direct dissolution in water yields a highly acidic solution (pH ~2.0), which causes immediate hemolysis. You must buffer the solution.
-
N,N-Dimethylglycine Hydrochloride: (purity ≥99%)
-
Buffer Base: Phosphate Buffered Saline (PBS), pH 7.4 (Ca2+/Mg2+ free preferred to prevent clotting/precipitation).
-
pH Adjustment: 5M NaOH (for initial adjustment) and 1M NaOH (for fine-tuning).
-
RBC Source: Fresh whole blood (CPDA-1 or EDTA anticoagulant), centrifuged to remove plasma/buffy coat.
Experimental Protocols
Protocol A: Preparation of 4% DMG Cryoprotective Solution
Target: Create a stock solution that, when mixed with RBCs, achieves a final concentration of 4% w/v at physiological pH.
-
Calculation: To prepare 100 mL of 8% DMG working stock (to be mixed 1:1 with RBCs for a final 4% conc):
-
Weigh 8.0 g of DMG-HCl.
-
Dissolve in approx. 60 mL of PBS.
-
-
Neutralization (CRITICAL):
-
Place beaker on a magnetic stirrer with a calibrated pH probe.
-
Slowly add 5M NaOH dropwise. The pH will rise rapidly from ~2.0.
-
As pH approaches 6.0, switch to 1M NaOH.
-
Adjust final pH to 7.4 ± 0.1 .
-
-
Finalize Volume: Transfer to a volumetric flask and top up to 100 mL with PBS.
-
Sterilization: Filter sterilize through a 0.22 µm PES membrane. Store at 4°C.[2][7]
Protocol B: Freezing Workflow
Target: Controlled freezing to minimize thermal shock.
-
RBC Isolation:
-
Centrifuge whole blood at 1500 × g for 10 min at 4°C.
-
Aspirate plasma and buffy coat (white layer).
-
Wash RBC pellet 3× with PBS (1:5 ratio), centrifuging at 800 × g for 5 min each time.
-
-
CPA Addition:
-
Resuspend the washed RBC pellet to 50% Hematocrit (HCT) using PBS.
-
Slowly add the 8% DMG stock solution to the RBC suspension in a 1:1 ratio (dropwise, with gentle swirling).
-
Final Conditions: 25% HCT, 4% DMG concentration.
-
-
Equilibration: Incubate at 4°C for 20 minutes . (Do not exceed 60 mins).
-
Freezing:
-
Aliquot into cryovials (1–2 mL).
-
Step 1: Place in a controlled-rate freezing container (e.g., Mr. Frosty) containing isopropanol to achieve -1°C/min cooling.
-
Step 2: Place container in -80°C freezer for at least 12 hours.
-
Step 3 (Optional for long term): Transfer to Liquid Nitrogen (vapor phase, -196°C).
-
Protocol C: Thawing and Washing
Target: Rapid warming and removal of DMG without osmotic shock.
-
Thawing:
-
Remove vial from freezer/LN2.
-
Immediately plunge into a 37°C water bath .
-
Agitate gently until the last ice crystal disappears (approx. 1–2 min).
-
-
Washing (Simplified):
-
Add 5 volumes of isotonic PBS (room temp) directly to the thawed cells. Note: No hypertonic gradient is required.
-
Mix gently by inversion.
-
Centrifuge at 600 × g for 5 min.
-
Aspirate supernatant.
-
Resuspend pellet in storage buffer (e.g., SAGM or PBS) for analysis.
-
Workflow Visualization
Figure 2: Step-by-step workflow for DMG-based RBC cryopreservation.
Quality Control & Data Analysis
To validate the protocol, perform the following assays on thawed cells.
A. Hemolysis Recovery Calculation
Quantify free hemoglobin (Hb) in the supernatant vs. total Hb.
Where
B. Comparative Performance Data
Typical results expected based on validation studies (e.g., Hu et al., 2023).
| Parameter | 4% DMG Protocol | 20% Glycerol Protocol | 13% HES Protocol |
| RBC Recovery | 72.15 ± 1.22% | 71.89 ± 4.02% | 42.62 ± 3.47% |
| Washing Time | ~15 mins | ~45-60 mins | ~15 mins |
| Osmotic Fragility | Low (Stable) | High (Fragile) | Moderate |
| Lipid Peroxidation (MDA) | Low (2.93 nmol/gHb) | High (19.87 nmol/gHb) | High (26.32 nmol/gHb) |
C. Troubleshooting Guide
-
Issue: High hemolysis immediately after mixing.
-
Cause: pH of DMG-HCl was not adjusted to 7.4.
-
Fix: Verify pH of stock solution before every experiment.
-
-
Issue: Low recovery after thawing.
-
Cause: Cooling rate too fast (direct LN2 plunge) or equilibration too short.
-
Fix: Use a Mr. Frosty container (-1°C/min) and ensure 20 min equilibration.
-
References
-
Hu, Y., et al. (2023).[3] "Dimethylglycine Can Enhance the Cryopreservation of Red Blood Cells by Reducing Ice Formation and Oxidative Damage."[2][3][4][5][6][8] International Journal of Molecular Sciences, 24(7), 6696.[2][4]
-
Sichler, T., et al. (2021). "Red Blood Cell Cryopreservation with Minimal Post-Thaw Lysis Enabled by a Synergistic Combination of a Cryoprotecting Polyampholyte with DMSO/Trehalose." Biomacromolecules, 22(6).
-
Scott, K.L., et al. (2005). "Intracellular oxidation of red blood cells during cryopreservation." Transfusion, 45(11).[3][5][9]
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Lusianti, R.E., et al. (2013). "Removal of glycerol from cryopreserved red blood cells." Biotechnology Progress, 29(3).
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Validation & Comparative
A Comparative Guide to Q-NMR Purity Assessment Methods for N,N-Dimethylglycine HCl Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity of reference standards is paramount. N,N-Dimethylglycine HCl, a vital component in various biomedical research and pharmaceutical applications, demands rigorous purity assessment to ensure the reliability and reproducibility of experimental data. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for this purpose, offering direct measurement of analyte concentration.[1] This guide provides an in-depth technical comparison of qNMR with other established analytical techniques, supported by experimental insights to inform your selection of the most appropriate purity assessment methodology.
The Principle of Quantitative NMR (qNMR)
qNMR stands as a powerful tool for determining the absolute amount of small molecules in complex mixtures.[2] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1][3] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and concentration, the absolute purity of the analyte can be determined.[1] This method offers the significant advantage of not requiring a compound-specific reference standard for each analyte, which can streamline the analytical process.[4]
Experimental Workflow for qNMR Purity Assessment
A successful qNMR experiment hinges on meticulous sample preparation and the precise selection of acquisition parameters. The following diagram and protocol outline a robust workflow for the purity assessment of N,N-Dimethylglycine HCl.
Caption: qNMR workflow for N,N-Dimethylglycine HCl purity assessment.
-
Selection of Internal Standard: The choice of an internal standard is critical. It must be chemically inert, highly pure, and have signals that do not overlap with the analyte.[5][6] For N,N-Dimethylglycine HCl, which is soluble in D₂O, maleic acid or dimethyl sulfone are suitable certified reference materials (CRMs).[7] These standards should be traceable to a primary standard from a National Metrology Institute (NMI) to ensure SI traceability.[8][9]
-
Sample Preparation:
-
Using a calibrated microbalance, accurately weigh approximately 10-20 mg of N,N-Dimethylglycine HCl into a clean, dry vial.[10] The use of anti-static equipment is recommended to prevent weighing errors.[5]
-
Accurately weigh an equimolar amount of the chosen internal standard into the same vial.[10] Aim for a 1:1 intensity ratio between the analyte and internal standard peaks for optimal integration accuracy.[8][11]
-
Add a precise volume of deuterated solvent (e.g., 0.6 mL of D₂O for a 5mm tube) to completely dissolve both the analyte and the internal standard.[5][10] Complete dissolution is crucial for sample homogeneity.[5]
-
Thoroughly mix the solution using a vortex mixer to ensure a uniform distribution of all components.[10]
-
Transfer the solution to a high-quality NMR tube, ensuring a sufficient liquid column height for proper shimming.[10]
-
-
NMR Data Acquisition:
-
Experiments should be performed on a high-field NMR spectrometer (e.g., 400-600 MHz) for enhanced sensitivity and resolution.[4]
-
Tune and match the probe for the sample, and perform shimming to optimize the magnetic field homogeneity.
-
Set the acquisition parameters. A standard single-pulse experiment (e.g., Bruker's 'zg30' or 'zg') is typically used.[12]
-
Pulse Angle: A 30° or 90° pulse can be used. A 90° pulse is often recommended for qNMR.[11][12]
-
Relaxation Delay (d1): This is a crucial parameter. To ensure full relaxation of all nuclei, the delay should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[11][13]
-
Acquisition Time (aq): Should be long enough to allow the Free Induction Decay (FID) to decay to near zero, preventing truncation artifacts.[11][13]
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for integration precision better than 1%.[11][14]
-
-
Acquire the FID.
-
-
Data Processing and Purity Calculation:
-
Apply a Fourier transform to the FID. Zero-filling can be used to improve digital resolution.[14]
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction, typically using a polynomial function.[12]
-
Integrate the well-resolved, non-overlapping signals of both the N,N-Dimethylglycine HCl (e.g., the N-methyl protons) and the internal standard.
-
Calculate the purity using the following equation:[14]
Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
x = Analyte (N,N-Dimethylglycine HCl)
-
std = Internal Standard
-
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful primary method, other techniques are also employed for purity assessment. The choice of method often depends on the specific analytical need, available instrumentation, and the nature of potential impurities.
| Method | Principle | Advantages | Limitations | Applicability to N,N-Dimethylglycine HCl |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary method, SI traceable[15][16]; No analyte-specific reference standard needed[1]; Provides structural information; Non-destructive.[17] | Lower sensitivity than chromatographic methods[18]; Potential for signal overlap; Requires careful parameter optimization.[14] | Excellent for absolute purity determination. The presence of distinct N-methyl and methylene proton signals allows for straightforward quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | High sensitivity and resolution[1]; Well-established for impurity profiling. | Requires a reference standard for each analyte for accurate quantification[1]; Response factors of impurities can vary, affecting accuracy of area percent methods.[1] | Commonly used for purity and impurity analysis. A suitable method would likely involve a hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase column. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Extremely high sensitivity and selectivity; Provides molecular weight information. | Quantification can be challenging without isotopic labeling; Matrix effects can suppress ion signals. | Primarily used for identification of impurities, often coupled with HPLC (LC-MS). Not typically a primary method for purity determination. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases for detection. | Provides the elemental composition (C, H, N). | Does not distinguish between the main component and impurities with the same elemental composition; Less precise than qNMR or HPLC. | Can provide supporting evidence for purity but is not a standalone method for determining the purity of N,N-Dimethylglycine HCl against organic impurities. |
| Titration | A chemical reaction of known stoichiometry is used to determine the concentration of an analyte. | High precision and accuracy for specific functional groups. | Only quantifies specific functional groups (e.g., the amine or carboxylic acid); Not suitable for detecting non-reactive impurities. | Can be used to assay the hydrochloride content or the total basicity of the molecule, but not for assessing organic impurities. |
Causality in Experimental Choices and Self-Validating Systems
The robustness of a qNMR purity assessment lies in its self-validating nature when performed correctly. The choice of a certified internal standard with a known purity traceable to SI units provides a direct and reliable reference point.[9] The acquisition of data with full relaxation delays and a high signal-to-noise ratio ensures that the fundamental principle of direct proportionality between signal integral and the number of nuclei holds true.[11][14] Furthermore, the ability to integrate multiple, well-resolved signals from the analyte molecule can serve as an internal consistency check.
For hygroscopic substances like N,N-Dimethylglycine HCl, careful handling is crucial. The hygroscopicity can lead to changes in the compound's purity due to increasing water content.[19] It is therefore recommended to handle and weigh the sample in a controlled humidity environment or to determine the water content separately (e.g., by Karl Fischer titration) and correct the purity value accordingly.[20]
Caption: Logical framework for comparing purity assessment methods.
Conclusion
For the definitive purity assessment of N,N-Dimethylglycine HCl reference standards, qNMR offers a powerful, direct, and SI-traceable method. Its ability to provide an absolute purity value without the need for an analyte-specific reference standard makes it a highly efficient and authoritative technique.[1][4] While methods like HPLC are invaluable for sensitive impurity profiling, qNMR provides a robust and reliable primary measurement for content assignment. The integration of qNMR into a comprehensive analytical workflow, alongside other orthogonal techniques, ensures the highest level of confidence in the quality and purity of N,N-Dimethylglycine HCl standards, thereby upholding the integrity of research and development in the pharmaceutical sciences.
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Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]
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Monakhova, Y. B., & Diehl, B. W. (2017). Practical guide for selection of 1 H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. Magnetic Resonance in Chemistry, 55(11), 996-1005. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Semantic Scholar. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. [Link]
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
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Pauli, G. F., et al. Purity by Absolute qNMR Instructions. [Link]
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Mestrelab Research. (2012, December 18). qNMR Purity Recipe Book (1 – Sample Preparation). [Link]
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University of Bristol. (2017, November). Quantitative NMR Spectroscopy. [Link]
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Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. [Link]
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ResearchGate. (2025, October 21). Practical guide for selection of (1) H qNMR acquisition and processing parameters confirmed by automated spectra evaluation | Request PDF. [Link]
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ResolveMass Laboratories Inc. Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Ovid. (2023, July 5). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical. [Link]
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ResearchGate. SI-Traceability chain for validated results. [Link]
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ResearchGate. (2025, August 10). A new traceability scheme for the development of international system-traceable persistent organic pollutant reference materials by quantitative nuclear magnetic resonance. [Link]
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National Institutes of Health. (2021, October 19). Research Progress of NMR in Natural Product Quantification. [Link]
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ResearchGate. of purity values and associated combined standard uncertainties (u c ).... [Link]
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Almac Group. Almac Voice. [Link]
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MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
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YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
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ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
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ResearchGate. Purity comparison by NMR and HPLC. | Download Table. [Link]
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University of Illinois Chicago. Quantitative NMR (qNMR). [Link]
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SlidePlayer. (2020, October 1). Quantitative NMR Spectroscopy. [Link]
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ResearchGate. (2025, August 6). An uncertainty budget for the determination of the purity of glyphosate by quantitative nuclear magnetic resonance (QNMR) spectroscopy. [Link]
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National Institutes of Health. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]
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Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & Pharmaceutical Bulletin, 68(9), 868-878. [Link]
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ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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Tsuchihashi, N., et al. (2020). [Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 1)]. Yakugaku Zasshi, 140(11), 1361-1371. [Link]
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Bureau International des Poids et Mesures. qNMR. [Link]
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National Institutes of Health. (2021, December 13). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. [Link]
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American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]
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ResearchGate. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) | Request PDF. [Link]
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PubMed. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). [Link]
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ResearchGate. (2025, October 13). (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
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MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]
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Pharmaceutical and Medical Device Regulatory Science Society of Japan. (2024, September 10). Updates and Future Vision of qNMR at U.S. Pharmacopeia. [Link]
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MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
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Technical Guide: Validating LC-MS Limits of Detection for DMG in Complex Biological Matrices
Topic: Validating LC-MS Limits of Detection for N,N-Dimethylglycine (DMG) in Complex Biological Matrices Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, Mass Spectrometrists, and Drug Development Researchers.
Executive Summary
N,N-Dimethylglycine (DMG) presents a classic bioanalytical paradox: it is a highly polar, low-molecular-weight metabolite (103.1 Da) that is endogenously present in all biological matrices. Standard Reverse Phase (RP) chromatography fails to retain it, while the endogenous background prevents the use of "blank" matrices for determining Limits of Detection (LOD).
This guide objectively compares the two dominant methodologies for DMG analysis: Hydrophilic Interaction Liquid Chromatography (HILIC) and Butyl Ester Derivatization . It further provides a self-validating protocol for determining LOD in the presence of endogenous background, compliant with FDA/EMA bioanalytical guidelines.
Part 1: The Mechanistic Challenge
To validate an assay, one must first understand the physicochemical barriers. DMG (N,N-Dimethylglycine) is a tertiary amino acid derivative.[1]
-
Retention Failure: With a logP of approximately -2.5, DMG elutes in the void volume of C18 columns, co-eluting with salts and phospholipids that cause severe ion suppression.
-
The "Blank" Problem: DMG is a metabolite of choline and betaine. It is present in human plasma at concentrations of 1–5 µM (approx. 100–500 ng/mL). You cannot simply "run a blank" to determine the noise floor because the "noise" contains the analyte.
-
Mass Discrimination: At 104 m/z [M+H]+, DMG falls in the "chemical noise" region of most mass spectrometers, where solvent clusters and background ions are most abundant.
Part 2: Methodology Comparison
Method A: HILIC (The "Direct" Approach)
Best for: High-throughput screening, avoiding sample preparation.
HILIC (Hydrophilic Interaction Liquid Chromatography) utilizes a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase. Water forms a stagnant layer on the silica surface, and DMG partitions into this layer.
-
Column: Zwitterionic (e.g., ZIC-HILIC) or Amide (e.g., BEH Amide).
-
Mobile Phase: ACN:Water (90:10) with 10mM Ammonium Formate/Acetate (pH 3-4).
-
Pros: No derivatization required; retains polar metabolites.
-
Cons: Long equilibration times; susceptibility to matrix effects (ion suppression); peak shape often broadens with high injection volumes.
Method B: Butyl Ester Derivatization (The "Sensitivity" Approach)
Best for: High sensitivity, trace analysis, and robust validation.
This method exploits the carboxyl group on DMG. By reacting DMG with butanol and HCl, we convert the polar carboxylic acid into a lipophilic butyl ester.
-
Reaction:
-
Result: The mass shifts from 104 → 160 Da. The molecule becomes hydrophobic, allowing sharp retention on standard C18 columns.
-
Pros: Increases S/N ratio by 10-50x; moves mass out of low-mass noise; allows aggressive washing of salts on C18.
-
Cons: Requires sample preparation time (approx. 1 hour).[2]
Decision Logic: Selecting Your Method
Part 3: Experimental Protocols
Protocol 1: Butyl Ester Derivatization (Step-by-Step)
This protocol creates a self-validating system by stabilizing the analyte and enhancing ionization.
-
Extraction: Aliquot 50 µL plasma. Add 200 µL ACN (containing internal standard DMG-d6). Vortex/Centrifuge to precipitate proteins.[3]
-
Evaporation: Transfer supernatant to a clean glass vial. Evaporate to dryness under
at 40°C. -
Derivatization: Add 100 µL of 3N HCl in n-Butanol .
-
Preparation: Slowly add acetyl chloride to n-butanol on ice (ratio roughly 1:4 v/v) or purchase pre-mixed.
-
-
Incubation: Seal vials tightly. Incubate at 65°C for 20 minutes .
-
Reconstitution: Evaporate the reagent to dryness. Reconstitute in 100 µL Mobile Phase (Water:ACN 80:20).
Protocol 2: Validating LOD in Endogenous Matrices
The "Self-Validating" Framework.
Since you cannot find DMG-free plasma, you must use the Surrogate Matrix approach validated by Parallelism .
Step 1: Create Surrogate Matrix
-
Option A (Charcoal Stripping): Mix plasma with activated charcoal (dextran-coated) overnight at 4°C. Centrifuge/filter to remove charcoal. This removes most small molecules.
-
Option B (Artificial): 4% BSA (Bovine Serum Albumin) in PBS.
Step 2: The Parallelism Test (Crucial for Integrity) You must prove that the surrogate matrix behaves identically to the real matrix.
-
Prepare a calibration curve in Surrogate Matrix .
-
Prepare a calibration curve in Authentic Matrix (Standard Addition).
-
Compare the slopes.[4] If slopes differ by <15%, the surrogate matrix is valid.
Step 3: Calculating LOD Do not use S/N ratios from the surrogate matrix alone.
-
LOD Calculation:
- = Standard deviation of the y-intercepts of regression lines.
- = Slope of the calibration curve.[6]
Part 4: Data Presentation & Performance Comparison
The following table summarizes typical performance characteristics derived from validation studies of polar metabolites (DMG/Sarcosine/Glycine).
| Feature | HILIC Method | Butyl Ester Derivatization (C18) |
| LOD (Plasma) | 5 – 10 ng/mL | 0.5 – 1.0 ng/mL |
| Retention Time | 2–4 min (Broad peaks) | 4–6 min (Sharp peaks) |
| Matrix Effect | High (Ion Suppression common) | Low (Salts washed away) |
| Linearity ( | > 0.99 | > 0.995 |
| Throughput | High (No prep time) | Medium (Prep required) |
| Stability | High | Derivatives stable for 48h+ |
Conclusion
For routine clinical monitoring where concentrations are high (>500 ng/mL), HILIC is sufficient and faster. However, for research requiring the definition of basal limits or pharmacokinetic washout phases, Butyl Ester Derivatization is the superior, authoritative method. It transforms a difficult, polar analyte into a well-behaving lipophilic compound, lowering the LOD by an order of magnitude.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Voehringer, P., et al. (2013). "A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker...". Journal of Chromatography B. [Link]
-
Fu, I., et al. (2019). "Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples". LCGC North America. [Link]
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- 3. Protocol for Charcoal-stripping FBS to Deplete Hormones [sigmaaldrich.com]
- 4. biopharmaservices.com [biopharmaservices.com]
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- 6. cstti.com [cstti.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
